molecular formula C13H18N2 B11898829 ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine

((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine

Cat. No.: B11898829
M. Wt: 202.30 g/mol
InChI Key: UOCGLNOTFZZOEA-CHWSQXEVSA-N
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Description

((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine (CAS: 1485826-60-5) is a bicyclic amine featuring a 2-azabicyclo[3.1.0]hexane core with a benzyl substituent at the 2-position and a methanamine group at the 1-position. Its molecular formula is C₁₃H₁₈N₂, with a molecular weight of 202.3 g/mol . The stereochemistry (1S,5R) confers rigidity to the structure, making it a conformationally constrained scaffold of interest in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors such as metabotropic glutamate receptors (mGluRs) . Analytical data for its dihydrochloride salt (CAS: 1485393-23-4) includes NMR, HPLC, and LC-MS profiles, confirming high purity and stability under standard laboratory conditions .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine

InChI

InChI=1S/C13H18N2/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-,13-/m1/s1

InChI Key

UOCGLNOTFZZOEA-CHWSQXEVSA-N

Isomeric SMILES

C1CN([C@@]2([C@H]1C2)CN)CC3=CC=CC=C3

Canonical SMILES

C1CN(C2(C1C2)CN)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical route to the azabicyclohexane core . This method is advantageous due to its mild conditions and excellent functional group tolerance.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis could be explored for efficient production.

Chemical Reactions Analysis

Types of Reactions: ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH).

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.

Scientific Research Applications

Chemistry: In chemistry, ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating novel compounds with potential biological activity.

Biology: In biology, this compound can be used in the study of enzyme interactions and receptor binding due to its bicyclic structure, which can mimic natural substrates or inhibitors.

Medicine: In medicine, ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine has potential applications as a pharmaceutical intermediate. Its structure allows for the development of drugs targeting specific receptors or enzymes.

Industry: In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of azabicyclic amines, which vary in ring size, substituents, and stereochemistry. Key structural analogs include:

Compound Name CAS Number Bicyclo System Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine 1485826-60-5 [3.1.0] 2-Benzyl, 1-methanamine C₁₃H₁₈N₂ 202.3 Reference compound
{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine 1955523-46-2 [2.1.1] 2-Benzyl, 1-methanamine C₁₃H₁₈N₂ 202.3 Smaller bicyclo system; altered ring strain and spatial orientation
(1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride 1818847-65-2 [3.1.0] 3-Aza, 2-methanol C₇H₁₂ClNO 173.6 Hydroxyl group instead of benzyl; reduced lipophilicity
LY354740 176199-48-7 [3.1.0] 1-Carboxycyclopropyl C₉H₁₃NO₄ 199.2 Carboxylate group; potent mGluR2/3 agonist

Structural Insights :

  • The [3.1.0] bicyclo system in the target compound and LY354740 provides conformational rigidity, enhancing receptor-binding specificity compared to larger (e.g., [3.2.0] in β-lactams ) or smaller (e.g., [2.1.1] ) systems.

Functional and Pharmacological Comparisons

LY354740: A Pharmacological Benchmark

LY354740, a [3.1.0] bicyclic glutamate analog, demonstrates anxiolytic activity in animal models (ED₅₀ = 0.2–0.4 mg/kg) without the sedation, motor impairment, or addiction liability of benzodiazepines like diazepam . While the target compound shares the [3.1.0] scaffold, its benzyl-methanamine substituents suggest divergent receptor interactions—possibly targeting monoamine transporters or sigma receptors instead of mGluRs.

Side-Chain Modifications
  • Carbonitrile Derivative (CAS sc-334370): Replacing methanamine with a carbonitrile group (C≡N) increases electrophilicity, making it a reactive intermediate in synthesis .
  • Dihydrochloride Salt (CAS 1485393-23-4): Enhanced water solubility (>50 mg/mL) compared to the free base (<1 mg/mL), suitable for intravenous formulations .

Physicochemical and Commercial Profiles

Property Target Compound {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine LY354740
Purity >98% (HPLC) >95% >99%
Price (Research Scale) $4,080/250 mg €717/50 mg Not commercially available
Stability Stable at −20°C Sensitive to humidity Stable in acidic pH

Biological Activity

((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine, with the CAS number 1485826-60-5, is a bicyclic amine compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine is C₁₃H₁₈N₂, with a molecular weight of 202.30 g/mol. The compound features a bicyclic structure which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂
Molecular Weight202.30 g/mol
CAS Number1485826-60-5
StructureStructure

Synthesis

The synthesis of ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine typically involves chiral resolution techniques to obtain the desired enantiomeric form. Various methods such as asymmetric synthesis and resolution from racemic mixtures have been explored in literature.

Neuropharmacological Effects

Recent studies have indicated that ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine exhibits significant neuropharmacological properties. It has been investigated for its potential as a ligand for neurotransmitter receptors, particularly in the context of treating neurodegenerative diseases.

Case Study:
In a study examining the compound's interaction with dopamine receptors, it was found to exhibit moderate affinity, suggesting potential applications in the treatment of Parkinson's disease .

Antitumor Activity

Research has also highlighted the compound's cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it inhibits cell proliferation in melanoma and breast cancer cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
B16 Melanoma12.5
MCF7 Breast15.0
HeLa Cervical18.7

These results indicate that ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine may serve as a promising lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Its efficacy was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.

Table: Antimicrobial Activity

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest that ((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine could be explored further as an antimicrobial agent .

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